molecular formula C13H20Cl2N2O B6343744 N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate CAS No. 1357471-44-3

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate

Cat. No.: B6343744
CAS No.: 1357471-44-3
M. Wt: 291.21 g/mol
InChI Key: YUMCJWVZLMGNTD-UHFFFAOYSA-N
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Description

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is a hygroscopic analytical reagent. It is widely used in the spectrophotometric determination of nitrate and nitrite, as well as in the analysis of drugs and pharmaceuticals containing free primary aromatic amino groups . This compound is known for its high purity and stability under specific conditions.

Mechanism of Action

Target of Action

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate, also known as N-(1-Naphthyl)ethylenediamine dihydrochloride, is primarily used as a reagent in the spectrophotometric determination of nitrate and nitrite in water samples . Therefore, its primary targets are nitrate and nitrite ions .

Mode of Action

The compound readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . This reaction is facilitated by the presence of sulfanilamide . The resulting azo compound is responsible for the red coloration typical for a positive result .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the diazonium coupling reaction . This reaction occurs when a sample containing nitrite ions is first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Then an excess but fixed volume of sulfanilamide and this compound solution is added . With nitrous acid as the limiting reagent, the azo coupling reaction produces an azo dye quantitatively with respect to the nitrite ions .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which facilitates its use in aqueous solutions for analytical purposes.

Result of Action

The result of the action of this compound is the formation of a strongly colored azo compound . This compound is formed quantitatively with respect to the nitrite ions present in the sample . The intensity of the color produced is directly proportional to the concentration of nitrite in the sample, allowing for quantitative analysis .

Action Environment

The action of this compound is influenced by several environmental factors. The reaction it facilitates is sensitive to temperature, as it requires the sample to be cooled to 0 - 5 °C for the formation of nitrous acid . Additionally, the compound is hygroscopic , meaning it can absorb moisture from the environment, which may affect its stability and efficacy. It may also decompose on exposure to light , suggesting that it should be stored in a cool, dry, and dark environment for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs in an aqueous solution, and the product is isolated as the dihydrochloride salt . The compound is commercially available and can be prepared under controlled laboratory conditions to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic reaction as in laboratory preparation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is unique due to its dual functionality, combining the properties of naphthylamine and ethylenediamine. This allows it to participate in a wide range of chemical reactions and form stable complexes with various acceptors .

Properties

IUPAC Name

methanol;N'-naphthalen-1-ylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.CH4O.2ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2;;/h1-7,14H,8-9,13H2;2H,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMCJWVZLMGNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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